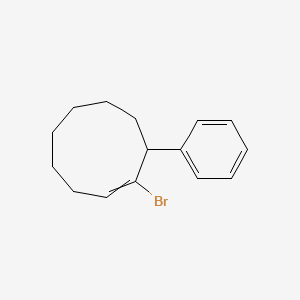
1-Bromo-9-phenylcyclonon-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-9-phenylcyclonon-1-ene is an organic compound with the molecular formula C15H19Br. It belongs to the class of cycloalkenes, which are cyclic hydrocarbons containing a double bond within the ring structure. This compound is characterized by the presence of a bromine atom and a phenyl group attached to a nine-membered cyclononene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-9-phenylcyclonon-1-ene can be synthesized through various methods. One common approach involves the bromination of 9-phenylcyclononene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclononene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-9-phenylcyclonon-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Oxidation Reactions: The phenyl group can be oxidized to form phenolic or quinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary or secondary amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used to promote elimination reactions, often in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include 9-phenylcyclonon-1-ol, 9-phenylcyclononitrile, and 9-phenylcyclonon-1-amine.
Elimination Reactions: Products include 9-phenylcyclononene and 9-phenylcyclononyne.
Oxidation Reactions: Products include phenolic derivatives and quinones.
Scientific Research Applications
1-Bromo-9-phenylcyclonon-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Bromo-9-phenylcyclonon-1-ene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of a double or triple bond. The phenyl group can participate in various electrophilic aromatic substitution reactions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
1-Bromo-9-phenylcyclonon-1-ene can be compared with other similar compounds, such as:
1-Bromo-9-methylcyclonon-1-ene: Similar structure but with a methyl group instead of a phenyl group.
1-Bromo-9-ethylcyclonon-1-ene: Similar structure but with an ethyl group instead of a phenyl group.
1-Bromo-9-cyclononene: Lacks the phenyl group, making it less sterically hindered and more reactive in certain reactions.
Properties
CAS No. |
62360-67-2 |
|---|---|
Molecular Formula |
C15H19Br |
Molecular Weight |
279.21 g/mol |
IUPAC Name |
1-bromo-9-phenylcyclononene |
InChI |
InChI=1S/C15H19Br/c16-15-12-8-3-1-2-7-11-14(15)13-9-5-4-6-10-13/h4-6,9-10,12,14H,1-3,7-8,11H2 |
InChI Key |
USIJEOBQOZZIRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(=CCC1)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-8-propoxytetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14527267.png)


![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-6-methoxyphenol](/img/structure/B14527282.png)

![7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,8]naphthyridin-6-one](/img/structure/B14527297.png)

![2-Phenyl-1-{4-[2-(piperidin-1-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B14527321.png)

![2-Chloro-N-phenyl-3-[(quinolin-8-yl)amino]but-2-enamide](/img/structure/B14527336.png)

![Silane, chlorodimethyl[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]-](/img/structure/B14527352.png)
![1-[Dibromo(2-bromoethyl)-lambda~4~-selanyl]-4-methylbenzene](/img/structure/B14527362.png)

